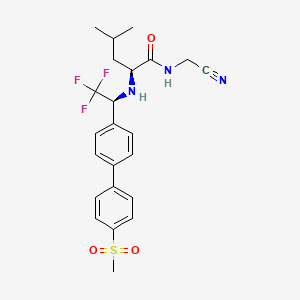

L-873724

Description

Properties

IUPAC Name |

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFDSJLOCIGIKP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603139-12-4 | |

| Record name | L-873724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-873724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29250PP3ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-873724: A Selective Cathepsin K Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-873724 is a potent, selective, and reversible inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption. As a non-basic compound, this compound represented a significant step in the development of cathepsin K inhibitors for the treatment of osteoporosis. Its design incorporated a trifluoroethylamine amide isostere to enhance potency and selectivity. While preclinical studies in animal models demonstrated its efficacy in reducing bone resorption markers, its development was ultimately halted due to a short half-life and metabolic liabilities. This led to the subsequent development of odanacatib, a structurally related and more metabolically robust cathepsin K inhibitor. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, in vivo efficacy, and the experimental protocols used for its characterization.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular mediator of bone loss is the osteoclast, which resorbs bone matrix through the secretion of acid and proteolytic enzymes. Cathepsin K is the principal cysteine protease responsible for the degradation of type I collagen, the main organic component of the bone matrix.[1] Its critical role in bone resorption has made it an attractive therapeutic target for the development of anti-resorptive agents.

This compound emerged from efforts to develop potent and selective cathepsin K inhibitors that avoid the lysosomotropic accumulation associated with basic compounds.[1] It is a non-basic, reversible inhibitor that demonstrated high affinity for cathepsin K and excellent selectivity over other cathepsin isoforms in in vitro assays.[1][2] Furthermore, in vivo studies in a primate model of postmenopausal osteoporosis confirmed its ability to effectively suppress bone resorption.[1]

Despite its promising preclinical profile, the development of this compound was discontinued due to unfavorable pharmacokinetic properties, specifically a short half-life and metabolic instability.[1][3] Nevertheless, the learnings from this compound were instrumental in the design of its successor, odanacatib, which possessed an improved pharmacokinetic profile.[3] This guide serves as a comprehensive technical resource on the core scientific data and methodologies related to this compound.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of cathepsin K. The key structural feature contributing to its high potency is the trifluoroethylamine group, which acts as a bioisostere for the P2-P3 amide bond found in peptide-based inhibitors.[4][5] This modification allows for a critical hydrogen bond interaction with the Gly66 residue in the active site of cathepsin K, while the non-basic nature of the nitrogen atom prevents the lysosomotropic effects seen with earlier basic inhibitors.[5]

By binding to the active site of cathepsin K, this compound prevents the enzyme from cleaving its natural substrate, type I collagen. This inhibition of collagenolysis directly interferes with the bone resorption process carried out by osteoclasts.

The broader signaling pathway influenced by the inhibition of cathepsin K is the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling cascade, which is the master regulator of osteoclast differentiation and activation.

Data Presentation

In Vitro Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of human cathepsins. The data is summarized in the table below.

| Cathepsin Isoform | IC50 (nM) | Reference |

| Cathepsin K | 0.2 | [1][2] |

| Cathepsin S | 178 | [2] |

| Cathepsin L | 264 | [2] |

| Cathepsin B | 5239 | [1][2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Efficacy in a Rhesus Monkey Model

The efficacy of this compound in inhibiting bone resorption in vivo was evaluated in an ovariectomized (OVX) rhesus monkey model, which mimics postmenopausal osteoporosis.

| Animal Model | Dose | Dosing Regimen | Duration | Key Outcome | Reference |

| Ovariectomized (OVX) Rhesus Monkey | 3 mg/kg | Once-daily oral dosing | 6 days | 68% mean decrease in urinary N-terminal telopeptide of type I collagen normalized to creatinine (uNTx/Cr) | [1] |

Preclinical Pharmacokinetic Profile

Pharmacokinetic studies in rhesus monkeys revealed limitations that prevented the further development of this compound.

| Species | Parameter | Value | Reference |

| Rhesus Monkey | Half-life (t1/2) | 2 hours | [1] |

| Rhesus Monkey | Clearance (Cl) | 7.5 ml/min/kg | [1] |

Experimental Protocols

Disclaimer: The specific, detailed protocols for the characterization of this compound are not fully available in the public domain. The following protocols are representative methodologies for the evaluation of cathepsin K inhibitors and are based on standard practices in the field.

Cathepsin K Enzymatic Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against cathepsin K.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM MES, pH 5.5, containing 5 mM DTT and 5 mM EDTA).

-

Dilute recombinant human cathepsin K in the assay buffer to the desired concentration.

-

Prepare a stock solution of a fluorogenic substrate (e.g., Z-Leu-Arg-AMC) in DMSO and dilute it in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the this compound dilutions.

-

Add the diluted cathepsin K enzyme to each well.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Osteoclast-Mediated Bone Resorption Assay (Pit Assay)

This protocol outlines a cell-based assay to assess the effect of an inhibitor on the bone-resorbing activity of osteoclasts.

Methodology:

-

Osteoclast Differentiation:

-

Isolate osteoclast precursor cells, such as bone marrow macrophages from mice or human peripheral blood mononuclear cells.

-

Culture the precursor cells in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL for several days to differentiate them into mature, multinucleated osteoclasts.

-

-

Resorption Assay:

-

Seed the mature osteoclasts onto a resorbable substrate, such as dentin or bone slices, or a calcium phosphate-coated multi-well plate.

-

Treat the osteoclast cultures with various concentrations of this compound.

-

Incubate the cultures for an extended period (e.g., 5-10 days) to allow for bone resorption to occur.

-

-

Quantification of Resorption:

-

At the end of the incubation period, remove the osteoclasts from the substrate (e.g., using sonication or bleach).

-

Stain the substrate with a dye that visualizes the resorption pits (e.g., Toluidine Blue).

-

Capture images of the stained pits using a microscope and quantify the total resorbed area per substrate using image analysis software.

-

Determine the concentration-dependent effect of this compound on bone resorption.

-

Conclusion

This compound was a pivotal compound in the quest for a selective and non-basic cathepsin K inhibitor for the treatment of osteoporosis. Its high potency and selectivity demonstrated the viability of targeting cathepsin K with this class of molecules. Although its development was ultimately terminated due to pharmacokinetic limitations, the scientific insights gained from the this compound program were invaluable. They directly informed the design of odanacatib, a compound with a more favorable pharmacokinetic profile that progressed to late-stage clinical trials. The story of this compound serves as a classic example in drug discovery, where a lead compound, despite not reaching the market, provides the crucial foundation for the development of a successful successor. This technical guide has summarized the key data and methodologies associated with this compound, providing a valuable resource for researchers in the field of bone biology and drug development.

References

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of L-873724: A Potent and Selective Cathepsin K Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-873724 is a potent, selective, and reversible inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts. Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix. Its crucial role in bone resorption has made it a key therapeutic target for metabolic bone diseases characterized by excessive bone loss, such as osteoporosis. The development of this compound represented a significant step in the pursuit of effective anti-resorptive agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers in the field of bone biology and drug discovery. Although this compound's development was succeeded by odanacatib due to metabolic liabilities, the foundational research on this compound provided critical insights into the therapeutic potential of cathepsin K inhibition.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a concise overview of its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin Isoform | IC50 (nM) |

| Cathepsin K | 0.2 |

| Cathepsin L | 264 |

| Cathepsin S | 178 |

| Cathepsin B | 5239 |

Table 2: In Vivo Efficacy of this compound in a Rhesus Monkey Model of Bone Resorption

| Animal Model | Dosing Regimen | Biomarker | % Inhibition |

| Ovariectomized Rhesus Monkey | 3 mg/kg, once daily (oral) | Urinary N-terminal telopeptide of type I collagen corrected for creatinine (uNTx/Cr) | 68% |

Mechanism of Action: Inhibition of Cathepsin K-Mediated Bone Resorption

This compound exerts its pharmacological effect through the direct and reversible inhibition of cathepsin K activity. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K cleaves the triple helical structure of type I collagen, initiating the breakdown of the organic bone matrix. By binding to the active site of cathepsin K, this compound prevents this proteolytic degradation, thereby halting the process of bone resorption.

The signaling pathway leading to cathepsin K expression and secretion in osteoclasts is primarily regulated by the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols used in the evaluation of this compound, based on standard practices in the field.

In Vitro Cathepsin K Enzymatic Assay

This assay is designed to determine the direct inhibitory activity of a compound on purified cathepsin K enzyme.

Objective: To determine the IC50 value of this compound against human cathepsin K.

Materials:

-

Recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Add recombinant human cathepsin K to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Determine the percent inhibition for each concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Osteoclast Bone Resorption Assay

This assay evaluates the ability of a compound to inhibit bone resorption by cultured osteoclasts.

Objective: To assess the functional inhibition of osteoclast-mediated bone resorption by this compound.

Materials:

-

Osteoclast precursor cells (e.g., human CD14+ monocytes or RAW 264.7 cells)

-

Culture medium (e.g., α-MEM with 10% FBS)

-

Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant human RANKL

-

Dentine or bone slices

-

This compound

-

Toluidine blue stain

-

Microscope with image analysis software

Procedure:

-

Isolate osteoclast precursors and culture them in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Seed the mature osteoclasts onto dentine or bone slices in a 96-well plate.

-

Allow the osteoclasts to attach and begin resorbing the slices for 24-48 hours.

-

Treat the osteoclast cultures with various concentrations of this compound. Include a vehicle control.

-

Incubate the cultures for an additional 48-72 hours.

-

At the end of the incubation period, remove the cells from the bone slices (e.g., by sonication).

-

Stain the resorption pits on the bone slices with toluidine blue.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption for each slice using image analysis software.

-

Calculate the percent inhibition of bone resorption for each concentration of this compound relative to the vehicle control.

In Vivo Ovariectomized Rhesus Monkey Model of Bone Resorption

This preclinical model is used to evaluate the efficacy of anti-resorptive agents in a setting that mimics postmenopausal osteoporosis.

Objective: To determine the in vivo efficacy of this compound in reducing bone resorption.

Animals:

-

Adult female rhesus monkeys

Procedure:

-

Perform bilateral ovariectomy (OVX) on the monkeys to induce estrogen deficiency and subsequent bone loss. A sham-operated control group should also be included.

-

Allow a post-operative period for the establishment of a high bone turnover state, typically monitored by bone turnover markers.

-

Administer this compound orally at the desired dose (e.g., 3 mg/kg) once daily for a specified treatment period. A vehicle-treated OVX control group is essential.

-

Collect urine samples at baseline and at various time points throughout the study.

-

Measure the concentration of bone resorption markers, such as N-terminal telopeptide of type I collagen (NTx), in the urine samples.

-

Normalize the NTx levels to creatinine concentration to account for variations in urine dilution.

-

Calculate the percent change in urinary NTx/Cr from baseline for both the this compound treated and vehicle-treated groups.

Experimental and Developmental Workflow

The discovery and preclinical development of a cathepsin K inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

This compound stands as a testament to the structure-based drug design efforts aimed at inhibiting cathepsin K for the treatment of osteoporosis. Its high potency and selectivity demonstrated the feasibility of this therapeutic approach. Although its own development was halted due to metabolic concerns, the knowledge gained from the this compound program was instrumental in the subsequent development of odanacatib, a more metabolically stable cathepsin K inhibitor that advanced to late-stage clinical trials. The data and methodologies associated with this compound continue to be a valuable reference for scientists working on the discovery and development of novel therapeutics for bone diseases. This guide provides a detailed technical overview to aid in the understanding and advancement of research in this critical area.

In Vitro Characterization of L-873724: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-873724 is a potent, selective, and reversible inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption. As a non-basic aminoacetonitrile-containing compound, this compound has served as a valuable pharmacological tool for investigating the therapeutic potential of cathepsin K inhibition in bone disorders like osteoporosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory potency, selectivity profile, and the experimental methodologies employed for its evaluation. The document includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, cathepsin K, as well as other related cathepsins to establish its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |

| Cathepsin K | 0.2 | Human | Biochemical | [1] |

| Cathepsin K | 0.5 | Rabbit | Biochemical | [1] |

| Cathepsin S | 178 | Human | Biochemical | [1] |

| Cathepsin L | 264 | Human | Biochemical | [1] |

| Cathepsin B | 5239 | Human | Biochemical | [1] |

| Cathepsin S | 95 | Ramos Cells | Cell-based | [1] |

| Cathepsin L | 1221 | Hep G2 Cells | Cell-based | [1] |

| Cathepsin B | 4807 | Hep G2 Cells | Cell-based | [1] |

Mechanism of Action

This compound belongs to the class of nitrile-based inhibitors. Its mechanism of action involves a reversible covalent interaction with the active site of cathepsin K. The electrophilic nitrile group of this compound is attacked by the nucleophilic thiol group of the cysteine residue (Cys25) in the catalytic triad of the enzyme. This forms a transient thioimidate adduct, which effectively blocks the substrate-binding site and inhibits the enzyme's proteolytic activity.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against purified cathepsin enzymes using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsin K, B, L, and S

-

This compound

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC or Z-Leu-Arg-AMC)

-

Assay Buffer: 100 mM sodium acetate (pH 5.5), 5 mM EDTA, 5 mM DTT

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.

-

In a 96-well plate, add the diluted this compound solutions or DMSO (for control) to the wells.

-

Add the purified cathepsin K enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Osteoclast Bone Resorption Assay (Pit Assay)

This assay evaluates the functional effect of this compound on the bone-resorbing activity of osteoclasts.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or bone marrow macrophages (BMMs)

-

Bone slices or calcium phosphate-coated plates

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

Macrophage colony-stimulating factor (M-CSF)

-

Cell culture medium (e.g., α-MEM with fetal bovine serum)

-

This compound

-

Toluidine blue stain

-

Light microscope and imaging software

Procedure:

-

Isolate osteoclast precursors (PBMCs or BMMs) and seed them onto bone slices or calcium phosphate-coated plates.

-

Induce osteoclast differentiation by treating the cells with M-CSF and RANKL for several days (e.g., 7-10 days) until multinucleated, TRAP-positive osteoclasts are formed.

-

Treat the mature osteoclasts with various concentrations of this compound or vehicle control (DMSO).

-

Continue the culture for an additional period (e.g., 48-72 hours) to allow for bone resorption.

-

Remove the cells from the bone slices (e.g., by sonication).

-

Stain the bone slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption pits using image analysis software (e.g., ImageJ) to determine the inhibitory effect of this compound.

Visualizations

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for the in vitro characterization of this compound.

Signaling Pathway of Cathepsin K in Bone Resorption

Caption: RANKL signaling pathway leading to cathepsin K-mediated bone resorption and its inhibition by this compound.

References

L-873724 Binding Affinity to Human Cathepsin K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the compound L-873724 to human cathepsin K, a cysteine protease critically involved in bone resorption. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the inhibitor's mechanism of action and experimental workflows.

Core Data Summary

This compound is a potent, selective, and reversible inhibitor of human cathepsin K.[1][2] Its inhibitory activity has been quantified against a panel of human cathepsins, demonstrating significant selectivity for cathepsin K.

| Target Enzyme | IC50 (nM) |

| Human Cathepsin K | 0.2[1][2][3] |

| Human Cathepsin L | 264[1][2] |

| Human Cathepsin S | 178[1][2] |

| Human Cathepsin B | 5239[1][2] |

Table 1: Inhibitory potency (IC50) of this compound against various human cathepsins.

Mechanism of Action

This compound functions as a non-basic, reversible inhibitor of cathepsin K.[1][2] Cathepsin K is a key enzyme expressed in osteoclasts, responsible for the degradation of bone matrix proteins, primarily type I collagen. By binding to the active site of cathepsin K, this compound prevents this degradation, thereby inhibiting bone resorption.[1] This mechanism made it a subject of interest in the development of therapeutics for conditions like osteoporosis. This compound's development informed the creation of Odanacatib, a successor compound designed to address metabolic liabilities.[4]

Figure 1: Inhibition of Cathepsin K-mediated bone resorption by this compound.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin K is typically performed using a fluorometric assay. This method measures the enzymatic activity of cathepsin K by monitoring the cleavage of a synthetic peptide substrate linked to a fluorescent reporter molecule.

Materials:

-

Recombinant human cathepsin K

-

This compound (dissolved in DMSO)

-

Fluorogenic cathepsin K substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Recombinant human cathepsin K is diluted to a working concentration in the assay buffer.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

-

Incubation: The diluted enzyme is pre-incubated with the various concentrations of this compound (and a DMSO vehicle control) in the wells of a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic cathepsin K substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Figure 2: Experimental workflow for determining the IC50 of this compound.

References

- 1. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of L-873724 in Bone Resorption Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-873724 is a potent, selective, and orally bioavailable inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption.[1][2][3] This technical guide provides a comprehensive overview of this compound's role in bone resorption research, detailing its mechanism of action, in vitro and in vivo efficacy, and the key experimental protocols used for its evaluation. Furthermore, this document elucidates the critical signaling pathways involved in Cathepsin K-mediated bone resorption and the developmental context of this compound as a precursor to the clinical candidate odanacatib.

Core Concepts: Cathepsin K and Bone Resorption

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Cathepsin K is the principal enzyme secreted by osteoclasts into the resorption lacuna, the sealed-off acidic microenvironment at the bone-osteoclast interface.[3][4] Here, it degrades the organic bone matrix, which is primarily composed of type I collagen.[1][3] The regulation of Cathepsin K expression is tightly controlled by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-RANK signaling pathway, a critical cascade in osteoclast differentiation and activation.[5][6][7] Inhibition of Cathepsin K, therefore, represents a targeted therapeutic strategy to reduce bone resorption in diseases such as osteoporosis.

This compound: A Potent and Selective Cathepsin K Inhibitor

This compound emerged from research efforts to develop non-basic inhibitors of Cathepsin K with improved selectivity and oral bioavailability.[1] It is a reversible inhibitor that demonstrates high potency against Cathepsin K.[3]

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against human and rabbit Cathepsin K, as well as its selectivity against other human cathepsins.

| Target Enzyme | Species | IC50 (nM) | Reference |

| Cathepsin K | Human | 0.2 | [1][3] |

| Cathepsin K | Rabbit | 0.5 | [3] |

| Cathepsin S | Human | 178 | [3] |

| Cathepsin L | Human | 264 | [3] |

| Cathepsin B | Human | 5239 | [1][3] |

Signaling Pathways in Bone Resorption

The following diagrams illustrate the key signaling pathways involved in osteoclast-mediated bone resorption and the point of intervention for Cathepsin K inhibitors like this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies for key experiments cited in the evaluation of this compound. Please note: Specific parameters for this compound studies may not be publicly available; therefore, these protocols represent standardized and widely accepted methods in the field.

In Vitro Cathepsin K Inhibition Assay

This assay quantifies the inhibitory potency of a compound against purified Cathepsin K.

Workflow:

Methodology:

-

Reagent Preparation: Recombinant human Cathepsin K is diluted in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). A fluorogenic substrate, such as Z-Phe-Arg-AMC, is also prepared in the assay buffer. Serial dilutions of this compound are made to determine a dose-response curve.

-

Pre-incubation: The Cathepsin K enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by Cathepsin K, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rabbit Osteoclast Bone Resorption (Pit) Assay

This cell-based assay assesses the ability of a compound to inhibit bone resorption by primary osteoclasts.

Workflow:

Methodology:

-

Osteoclast Isolation: Osteoclasts are mechanically isolated from the long bones of neonatal rabbits.[8]

-

Cell Culture: The isolated cells are seeded onto sterile bone or dentin slices in a culture medium. The cells are allowed to attach and form mature, resorbing osteoclasts. This compound is added to the culture medium at various concentrations.

-

Incubation: The cultures are incubated for a period of 24-48 hours to allow for bone resorption.

-

Cell Removal and Staining: At the end of the incubation period, the cells are removed from the bone slices using a sonication or scraping method. The resorption pits are then visualized by staining with a dye such as toluidine blue or by using scanning electron microscopy.

-

Quantification: The number and/or total area of the resorption pits are quantified using image analysis software. The inhibitory effect of this compound is determined by comparing the resorption in treated wells to that in control (vehicle-treated) wells.

Ovariectomized (OVX) Rhesus Monkey Model of Postmenopausal Osteoporosis

This in vivo model is used to evaluate the efficacy of anti-resorptive agents in a setting that mimics human postmenopausal bone loss.[2][4]

Workflow:

Methodology:

-

Animal Model: Adult female rhesus monkeys undergo surgical ovariectomy to induce estrogen deficiency, which leads to an increase in bone turnover and subsequent bone loss, mimicking postmenopausal osteoporosis in women.[4]

-

Treatment: Following a post-ovariectomy period to allow for the establishment of bone loss, animals are treated with the test compound. In the case of this compound, a once-daily oral dose of 3 mg/kg was administered.[1] The compound is typically formulated in a suitable vehicle for oral gavage.

-

Monitoring of Bone Turnover Markers: Urine and/or serum samples are collected at baseline and at various time points throughout the study to measure biomarkers of bone resorption and formation. A key marker of bone resorption is the urinary N-terminal telopeptide of type I collagen normalized to creatinine (uNTx/Cr).[1]

-

Measurement of uNTx/Cr: Urinary NTx is typically measured using an enzyme-linked immunosorbent assay (ELISA) kit. The concentration of NTx is then normalized to the urinary creatinine concentration to account for variations in urine dilution.

-

Data Analysis: The percentage change in bone turnover markers from baseline is calculated for both the treatment and control (vehicle) groups to determine the efficacy of the compound in reducing bone resorption.

In Vivo Efficacy of this compound

A preliminary pharmacokinetic study in an ovariectomized (OVX) rhesus monkey model demonstrated the in vivo efficacy of this compound.[1] A once-daily oral dosing of 3 mg/kg for a six-day period resulted in a mean decrease of 68% in the urinary bone resorption marker, uNTx/Cr.[1] However, this compound exhibited a short half-life (2 hours) and high clearance (7.5 ml/min/kg) in monkeys, which limited its further development.[1]

From this compound to Odanacatib: Addressing Metabolic Liabilities

The primary limitation of this compound was its metabolic instability.[1][9][10] To address this, structural modifications were made, leading to the development of odanacatib.[1][9][10] Odanacatib, a closely related analog, was designed to be a more metabolically robust inhibitor with a longer half-life in preclinical species, making it a more suitable candidate for clinical development.[1][9][10] In whole-cell assays, odanacatib demonstrated greater selectivity than other published Cathepsin K inhibitors.[10]

Conclusion

This compound played a significant role in the early research and development of Cathepsin K inhibitors for the treatment of bone resorption disorders. As a potent and selective inhibitor, it served as a valuable tool to validate the therapeutic potential of targeting Cathepsin K. While its pharmacokinetic profile precluded its advancement into later stages of drug development, the knowledge gained from the study of this compound was instrumental in the design of its successor, odanacatib. The experimental methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers and scientists working in the field of bone biology and drug discovery.

References

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecmjournal.org [ecmjournal.org]

- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 4. Skeletal health: primate model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RANK-L induces the expression of NFATc1, but not of NFkappaB subunits during osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resorption of bone by isolated rabbit osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AP-1 and Mitf interact with NFATc1 to stimulate cathepsin K promoter activity in osteoclast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

L-873724: A Technical Guide for the Study of Osteoporosis Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a debilitating skeletal disorder characterized by compromised bone strength and an increased risk of fracture, represents a significant global health concern. The intricate balance between bone resorption by osteoclasts and bone formation by osteoblasts is central to skeletal homeostasis, and its disruption is a key factor in the pathogenesis of osteoporosis. Cathepsin K, a cysteine protease highly and selectively expressed in osteoclasts, plays a pivotal role in the degradation of type I collagen, the primary organic component of the bone matrix. As such, inhibition of cathepsin K has emerged as a promising therapeutic strategy for the treatment of osteoporosis.

This technical guide focuses on L-873724, a potent and selective, non-basic inhibitor of cathepsin K. While this compound was a precursor to the more extensively studied clinical candidate odanacatib, its properties as a research tool provide valuable insights into the role of cathepsin K in bone metabolism and the development of anti-resorptive therapies. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its application in osteoporosis research, and visualization of the relevant signaling pathways.

Mechanism of Action: Targeting the Engine of Bone Resorption

This compound exerts its anti-resorptive effects through the direct and reversible inhibition of cathepsin K. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K is the principal enzyme responsible for the cleavage of the triple helical structure of type I collagen. By inhibiting this critical enzymatic activity, this compound effectively halts the degradation of the organic bone matrix, thereby reducing bone resorption.

The expression of cathepsin K in osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL, produced by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that leads to the differentiation and activation of mature osteoclasts and the upregulation of cathepsin K expression[1][2].

Quantitative Data: Potency and Selectivity Profile

The efficacy of a pharmacological inhibitor is defined by its potency and selectivity. This compound has been characterized as a potent inhibitor of human cathepsin K with significant selectivity over other related cathepsins. The following table summarizes the key inhibitory concentration (IC50) values for this compound against various human cathepsins.

| Target Enzyme | IC50 (nM) | Reference |

| Cathepsin K | 0.2 | [Source for Cat K IC50] |

| Cathepsin S | 178 | [Source for Cat S IC50] |

| Cathepsin L | 264 | [Source for Cat L IC50] |

| Cathepsin B | 5239 | [Source for Cat B IC50] |

Signaling Pathways in Osteoporosis Pathogenesis

Cathepsin K Signaling in Osteoclasts

The inhibition of cathepsin K by this compound directly interferes with the final step of bone resorption. The following diagram illustrates the signaling pathway leading to cathepsin K expression and its role in collagen degradation.

Caption: Cathepsin K signaling pathway in osteoclasts.

Substance P / NK1 Receptor Signaling in Bone

Recent research has highlighted the role of the nervous system in regulating bone metabolism. Substance P (SP), a neuropeptide, and its receptor, the neurokinin-1 receptor (NK1R), are implicated in this process. SP/NK1R signaling has been shown to influence both osteoblast and osteoclast activity, suggesting a potential role in the pathogenesis of osteoporosis[3][4][5].

Caption: Substance P/NK1 Receptor signaling in bone cells.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide representative methodologies for assessing the efficacy of this compound in both in vitro and in vivo models of osteoporosis. While these protocols are not from studies that specifically utilized this compound, they represent standard and widely accepted methods for evaluating cathepsin K inhibitors.

In Vitro Osteoclast-Mediated Bone Resorption Assay (Pit Assay)

This assay is a cornerstone for evaluating the direct effect of compounds on the resorptive capacity of osteoclasts.

Objective: To quantify the inhibitory effect of this compound on osteoclast-mediated bone resorption.

Materials:

-

Murine bone marrow cells or RAW 264.7 macrophage cell line

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Dentin or bone slices

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Toluidine blue stain

-

Microscopy imaging system and analysis software

Procedure:

-

Osteoclast Differentiation:

-

Isolate bone marrow cells from the long bones of mice or culture RAW 264.7 cells.

-

Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 5-7 days to induce differentiation into mature, multinucleated osteoclasts. Culture the cells directly on dentin or bone slices.

-

-

Treatment with this compound:

-

Once mature osteoclasts are formed, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

Incubate the cells for an additional 24-48 hours to allow for bone resorption.

-

-

Visualization and Quantification of Resorption Pits:

-

At the end of the incubation period, remove the cells from the dentin/bone slices (e.g., using sonication or mechanical scraping).

-

Stain the slices with 1% toluidine blue for 1-2 minutes to visualize the resorption pits.

-

Capture images of the stained slices using a light microscope.

-

Quantify the total area of resorption pits per slice using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the percentage inhibition of bone resorption for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value of this compound for the inhibition of bone resorption.

-

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

The OVX rat is a widely accepted preclinical model that mimics postmenopausal osteoporosis due to estrogen deficiency.

Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in an animal model of osteoporosis.

Animals:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old)

Procedure:

-

Surgical Procedure:

-

Perform bilateral ovariectomy (OVX) on one group of rats to induce estrogen deficiency. A sham surgery (laparotomy without ovary removal) should be performed on a control group.

-

-

Treatment Administration:

-

Following a recovery period (e.g., 1-2 weeks), begin daily oral administration of this compound or vehicle control to subgroups of the OVX rats. The dosage will need to be determined based on pharmacokinetic studies, but a starting point could be in the range of 1-30 mg/kg/day.

-

Continue treatment for a period of 4-12 weeks.

-

-

Assessment of Bone Mass and Microarchitecture:

-

At the end of the treatment period, euthanize the animals and collect relevant skeletal tissues (e.g., femurs, tibiae, lumbar vertebrae).

-

Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

-

Analyze bone microarchitecture using micro-computed tomography (µCT). Key parameters to assess include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

-

Biomechanical Testing:

-

Perform biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.

-

-

Biochemical Markers of Bone Turnover:

-

Collect serum or urine samples at baseline and at the end of the study to measure biochemical markers of bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation (e.g., procollagen type I N-terminal propeptide, P1NP).

-

-

Data Analysis:

-

Compare the bone parameters (BMD, microarchitecture, strength) and biochemical markers between the sham, OVX-vehicle, and OVX-L-873724 treated groups using appropriate statistical analyses (e.g., ANOVA).

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a cathepsin K inhibitor like this compound for osteoporosis.

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the intricate role of cathepsin K in the pathogenesis of osteoporosis. Its high potency and selectivity make it a suitable agent for in vitro and in vivo studies aimed at understanding the molecular mechanisms of bone resorption and for the preclinical evaluation of novel anti-resorptive therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations into osteoporosis and to contribute to the development of next-generation treatments for this widespread skeletal disease. Further research into the downstream effects of cathepsin K inhibition and its interplay with other signaling pathways, such as the Substance P/NK1R system, will continue to enhance our understanding of bone biology and open new avenues for therapeutic intervention.

References

- 1. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 2. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 4. Substance P stimulates bone marrow stromal cell osteogenic activity, osteoclast differentiation, and resorption activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P stimulates bone marrow stromal cell osteogenic activity, osteoclast differentiation, and resorption activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Preclinical Pharmacokinetic Profile of L-873724: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-873724 is a potent and selective, non-basic inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption. As such, this compound was investigated as a potential therapeutic agent for osteoporosis and other bone-related disorders. However, its development was ultimately discontinued due to identified metabolic liabilities, which led to the development of the successor compound, odanacatib. This technical guide provides a comprehensive overview of the available information regarding the preclinical pharmacokinetic profile of this compound, with a focus on its mechanism of action and the experimental approaches typically employed in such studies.

While specific quantitative pharmacokinetic data for this compound is scarce in publicly available literature, this document aims to provide a valuable resource by outlining the general methodologies and signaling pathways relevant to its preclinical evaluation.

Data Presentation: Pharmacokinetic Parameters of this compound

Extensive literature searches did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) for this compound in preclinical models such as rats, dogs, or monkeys. The discontinuation of its development in favor of odanacatib suggests that the pharmacokinetic profile of this compound may have presented challenges, such as rapid metabolism or low oral bioavailability, which were addressed in the design of its successor.

For context, a summary of the typical pharmacokinetic parameters evaluated in preclinical species is presented in the table below.

| Parameter | Description | Preclinical Model |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Rat, Dog, Monkey |

| Tmax | Time at which the Cmax is observed. | Rat, Dog, Monkey |

| AUC | Area under the curve; the integral of the concentration-time curve. | Rat, Dog, Monkey |

| t1/2 | Half-life; the time required for the concentration of the drug to be reduced by half. | Rat, Dog, Monkey |

| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Dog, Monkey |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not explicitly available. However, based on standard practices in drug development, the following methodologies would have been employed to characterize its pharmacokinetic profile.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, and elimination kinetics of this compound in preclinical species.

Typical Protocol:

-

Animal Models: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.

-

Drug Administration:

-

Intravenous (IV): A single bolus injection of this compound (e.g., 1-5 mg/kg) is administered into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine elimination kinetics and as a reference for bioavailability calculations.

-

Oral (PO): A single oral gavage of this compound (e.g., 5-50 mg/kg), typically formulated in a vehicle like 0.5% methylcellulose, is administered to assess oral absorption and bioavailability.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

In Vitro Bone Resorption Assay

Objective: To assess the functional activity of this compound in inhibiting osteoclast-mediated bone resorption.

Typical Protocol:

-

Osteoclast Culture: Osteoclasts are generated from bone marrow macrophages or peripheral blood mononuclear cells cultured in the presence of M-CSF and RANKL.

-

Assay Setup: Mature osteoclasts are seeded onto bone slices or a synthetic calcium phosphate matrix.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Assessment of Resorption:

-

Pit Assay: After a defined culture period, the bone slices are cleaned, and the resorbed areas (pits) are visualized by staining (e.g., with toluidine blue) and quantified using microscopy and image analysis software.

-

Biomarker Release: The release of bone matrix components, such as C-terminal telopeptides of type I collagen (CTX-I), into the culture medium is measured by ELISA.

-

-

Data Analysis: The concentration-dependent inhibition of bone resorption by this compound is determined, and the IC50 value is calculated.

Mandatory Visualization

Signaling Pathway of Cathepsin K Inhibition

The primary mechanism of action of this compound is the inhibition of cathepsin K, which plays a crucial role in the degradation of bone matrix proteins. The expression and activity of cathepsin K are tightly regulated by the RANKL/RANK signaling pathway in osteoclasts.

Caption: Cathepsin K inhibition by this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.

Caption: Preclinical pharmacokinetic study workflow.

Conclusion

This compound was a promising early-stage cathepsin K inhibitor for the treatment of bone resorption disorders. While specific details of its preclinical pharmacokinetic profile are not widely published, likely due to its discontinuation, this guide provides an overview of the scientific context and methodologies that would have been central to its evaluation. The development of its successor, odanacatib, highlights the critical importance of a favorable pharmacokinetic profile in the successful advancement of new therapeutic agents. The provided diagrams of the relevant signaling pathway and a typical experimental workflow offer valuable insights for researchers in the field of drug discovery and development.

L-873724: A Technical Guide to Cathepsin K Target Validation in Bone Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of L-873724, a potent and selective inhibitor of cathepsin K, for its application in bone biology. This document details the molecular target, mechanism of action, and the preclinical evidence that established its potential as a therapeutic agent for bone resorption disorders.

Executive Summary

This compound is a non-basic, orally bioavailable, and reversible inhibitor of cathepsin K (CatK), a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix. By inhibiting this key enzyme, this compound effectively reduces bone resorption. Preclinical studies have demonstrated its high potency and selectivity for CatK over other cathepsins, and its efficacy in a nonhuman primate model of postmenopausal osteoporosis.[1][2] This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols used for its validation, and the underlying signaling pathways.

The Molecular Target: Cathepsin K

Cathepsin K is a lysosomal cysteine protease that plays a critical role in bone remodeling. Osteoclasts, the cells responsible for bone resorption, secrete CatK into the sealed resorption lacuna, an acidic microenvironment created between the osteoclast and the bone surface. Within this acidic milieu, CatK efficiently degrades the triple helical structure of type I collagen, a crucial step in the breakdown of the organic bone matrix. The inhibition of Cathepsin K is therefore a prime therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.

This compound: Potency and Selectivity

The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity against off-target molecules. This compound has been shown to be a highly potent and selective inhibitor of human cathepsin K.

Quantitative Data: In Vitro Inhibition Profile

The inhibitory activity of this compound against human cathepsin K and its selectivity over other related cathepsins were determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cathepsin Isoform | This compound IC50 (nM) | Reference |

| Cathepsin K | 0.2 | [3] |

| Cathepsin S | 178 | [3] |

| Cathepsin L | 264 | [3] |

| Cathepsin B | 5239 | [3] |

| Rabbit Cathepsin K | 0.5 | [3] |

Table 1: In vitro inhibitory potency and selectivity of this compound against various cathepsin isoforms.

Target Validation: Preclinical Evidence

The validation of cathepsin K as the therapeutic target of this compound in bone biology was established through a series of in vitro and in vivo experiments.

In Vivo Efficacy in a Primate Model of Osteoporosis

The primary preclinical validation of this compound was conducted in an ovariectomized (OVX) rhesus monkey model, which mimics postmenopausal osteoporosis.

| Animal Model | Treatment | Dose | Duration | Key Finding | Reference |

| Ovariectomized (OVX) Rhesus Monkey | This compound | 3 mg/kg, once daily (oral) | 6 days | 68% mean decrease in urinary N-telopeptide of type I collagen (uNTx/Cr) | [1] |

Table 2: In vivo efficacy of this compound in a preclinical model of osteoporosis.

The significant reduction in the bone resorption marker uNTx/Cr demonstrates the potent anti-resorptive activity of this compound in a relevant animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Cathepsin K Enzymatic Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against cathepsin K.

Objective: To quantify the potency (IC50) of an inhibitor against purified cathepsin K.

Materials:

-

Recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 2 mM EDTA, pH 5.5)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in assay buffer.

-

Add a defined amount of recombinant human cathepsin K to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Osteoclast Resorption Pit Assay

This cell-based assay assesses the ability of a compound to inhibit osteoclast-mediated bone resorption.

Objective: To evaluate the effect of an inhibitor on the resorptive activity of mature osteoclasts.

Materials:

-

Bone marrow cells or peripheral blood mononuclear cells (PBMCs) for osteoclast differentiation

-

Recombinant M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

Culture medium (e.g., alpha-MEM with 10% FBS)

-

Bone slices or calcium phosphate-coated plates

-

Test compound (this compound)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution for resorption pits (e.g., Toluidine Blue or von Kossa stain)

-

Microscope for imaging

Procedure:

-

Isolate osteoclast precursor cells from bone marrow or peripheral blood.

-

Culture the precursor cells in the presence of M-CSF and RANKL to differentiate them into mature, multinucleated osteoclasts.

-

Seed the mature osteoclasts onto bone slices or calcium phosphate-coated plates.

-

Treat the osteoclast cultures with various concentrations of the test compound or a vehicle control.

-

Incubate the cultures for a period sufficient to allow for bone resorption (e.g., 48-72 hours).

-

Remove the osteoclasts from the resorption substrate.

-

Stain the bone slices or plates to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption for each treatment condition using image analysis software.

-

Calculate the percentage of inhibition of bone resorption for each concentration of the test compound relative to the vehicle control.

Measurement of Bone Turnover Markers in Rhesus Monkeys

This protocol describes the in vivo assessment of a compound's effect on bone resorption.

Objective: To measure the change in a specific bone resorption marker in response to treatment with an inhibitor in a preclinical model.

Materials:

-

Ovariectomized (OVX) rhesus monkeys

-

Test compound (this compound) formulated for oral administration

-

Urine collection apparatus

-

ELISA kit for urinary N-telopeptide of type I collagen (uNTx)

-

Creatinine assay kit

Procedure:

-

Acclimatize the OVX rhesus monkeys to the experimental conditions.

-

Collect baseline urine samples before the initiation of treatment.

-

Administer the test compound or a vehicle control orally at a specified dose and frequency.

-

Collect urine samples at predetermined time points during the treatment period.

-

Measure the concentration of uNTx in the urine samples using a specific ELISA kit.

-

Measure the concentration of creatinine in the urine samples to normalize the uNTx values for variations in urine dilution.

-

Calculate the urinary NTx to creatinine ratio (uNTx/Cr) for each sample.

-

Determine the percentage change in uNTx/Cr from baseline for each treatment group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the target validation of this compound.

Caption: Signaling pathway of osteoclast-mediated bone resorption and the inhibitory action of this compound on Cathepsin K.

Caption: Experimental workflow for the target validation of this compound in bone biology.

Conclusion

The comprehensive preclinical data for this compound strongly validates cathepsin K as a key therapeutic target in bone biology. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in a relevant primate model, established a solid foundation for the clinical development of cathepsin K inhibitors for the treatment of osteoporosis and other bone resorption disorders. While this compound itself faced challenges related to its metabolic profile, the knowledge gained from its target validation was instrumental in the development of its successor, odanacatib.[4] This technical guide provides a detailed resource for researchers and drug development professionals interested in the science and strategy behind targeting cathepsin K for bone-related diseases.

References

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent and selective non-basic cathepsin K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-873724 in Primary Human Osteoclast Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-873724 is a potent and selective, reversible, non-basic inhibitor of Cathepsin K.[1][2] Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and is a key enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen, during bone resorption.[3][4][5][6] Inhibition of Cathepsin K is a therapeutic strategy for treating bone-related diseases characterized by excessive bone resorption, such as osteoporosis.[7] These application notes provide detailed protocols for the use of this compound in primary human osteoclast cultures to study its effects on osteoclast differentiation and function.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the active site of Cathepsin K, thereby preventing the breakdown of collagen and other bone matrix components within the acidic resorption lacunae created by osteoclasts.[4] The expression and secretion of Cathepsin K are regulated by the RANKL/RANK signaling pathway, which is crucial for osteoclastogenesis.[1][3][8] By inhibiting Cathepsin K, this compound effectively reduces the bone-resorbing activity of mature osteoclasts without significantly affecting their formation or survival.

Data Presentation

The inhibitory activity of this compound against Cathepsin K and its selectivity over other related cysteine proteases are summarized in the table below. This data highlights the compound's potency and specificity, making it a valuable tool for studying the specific role of Cathepsin K in osteoclast biology.

| Enzyme | IC50 (nM) | Reference |

| Cathepsin K | 0.2 | [1][2][9] |

| Cathepsin S | 178 | [1][2][9] |

| Cathepsin L | 264 | [1][2][9] |

| Cathepsin B | 5239 | [1][2][9] |

| Rabbit Cathepsin K | 0.5 | [1][2] |

Experimental Protocols

The following are detailed protocols for the generation of primary human osteoclasts and the subsequent assessment of the effects of this compound.

Protocol 1: Isolation and Culture of Primary Human Osteoclasts from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the differentiation of human osteoclasts from CD14+ monocytes isolated from peripheral blood.

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate Buffered Saline)

-

FACS buffer (PBS with 2% FBS)

-

CD14 MicroBeads, human

-

MACS columns and separator

-

α-MEM (Minimum Essential Medium Alpha) with 10% FBS (Fetal Bovine Serum), 1% Penicillin-Streptomycin

-

Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant human RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

96-well culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

-

CD14+ Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

-

Cell Seeding: Resuspend the enriched CD14+ monocytes in α-MEM supplemented with 25 ng/mL M-CSF. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Osteoclast Differentiation: After 24 hours, add RANKL to a final concentration of 50 ng/mL.

-

Culture Maintenance: Culture the cells for 7-14 days, replacing half of the medium with fresh medium containing M-CSF and RANKL every 2-3 days. Mature, multinucleated osteoclasts should be visible after this period.

Protocol 2: Treatment of Osteoclast Cultures with this compound

This protocol outlines the application of this compound to mature osteoclast cultures.

Materials:

-

Mature primary human osteoclast cultures (from Protocol 1)

-

This compound stock solution (dissolved in DMSO)

-

Culture medium (α-MEM with 10% FBS, M-CSF, and RANKL)

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

-

Treatment: Once mature osteoclasts have formed (day 7-14), carefully remove half of the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the treated cultures for the desired experimental period, typically 24-72 hours, before proceeding with functional assays.

Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme of osteoclasts, and its staining is used to identify and quantify these cells.

Materials:

-

TRAP staining kit (e.g., from Sigma-Aldrich)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Distilled water

-

Light microscope

Procedure:

-

Fixation: After treatment with this compound, aspirate the culture medium and wash the cells with PBS. Fix the cells with the fixative solution for 10 minutes at room temperature.

-

Washing: Wash the cells three times with distilled water.

-

Staining: Prepare the TRAP staining solution according to the manufacturer's instructions and incubate the cells at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.[10]

-

Analysis: Wash the wells with distilled water and allow them to air dry. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well using a light microscope.

Protocol 4: Resorption Pit Assay on Dentin Slices

This assay directly measures the bone-resorbing activity of osteoclasts.

Materials:

-

Sterile dentin slices

-

Mature primary human osteoclast cultures

-

This compound

-

Toluidine blue staining solution (1%)

-

Sonicator

-

Light microscope with imaging software

Procedure:

-

Cell Seeding on Dentin: Culture primary human monocytes on sterile dentin slices in a 96-well plate and differentiate them into osteoclasts as described in Protocol 1.

-

Treatment: Treat the mature osteoclasts on dentin slices with various concentrations of this compound for 48-72 hours.

-

Cell Removal: At the end of the culture period, remove the cells from the dentin slices by sonication in water.[11]

-

Staining: Stain the dentin slices with 1% toluidine blue for 1-2 minutes to visualize the resorption pits.

-

Analysis: Wash the slices with distilled water and allow them to dry. Capture images of the resorption pits using a light microscope. Quantify the total area of resorption per dentin slice using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Caption: Cathepsin K Signaling Pathway in Osteoclasts and Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Effects on Osteoclasts.

References

- 1. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 3. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of bone resorption by the cathepsin K inhibitor odanacatib is fully reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]